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Compound of Interest

Compound Name: NO-711

Cat. No.: B1679361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on NO-711
(also known as NNC-711), a potent and selective inhibitor of the GABA transporter 1 (GAT-1).

By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central

nervous system, NO-711 enhances GABAergic transmission and neuronal inhibition. This

document summarizes key quantitative data, details experimental methodologies, and

visualizes the underlying mechanisms and workflows.

Core Mechanism of Action
NO-711 selectively inhibits the GAT-1 transporter, which is predominantly located on

presynaptic terminals of GABAergic neurons and on surrounding glial cells.[1] This inhibition

leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, thereby

prolonging the activation of postsynaptic GABA-A and GABA-B receptors and enhancing both

phasic (synaptic) and tonic (extrasynaptic) inhibition.[2][3] This enhanced inhibitory tone has

been shown to have potent anticonvulsant effects and influences physiological processes such

as sleep.[1][4]

Quantitative Data on NO-711
The following tables summarize the key quantitative parameters of NO-711 activity from

various foundational studies.
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Parameter Value Target/System Reference

IC₅₀ 47 nM
Synaptosomal GABA

uptake
[1]

IC₅₀ 1238 nM
Neuronal GABA

uptake
[1]

IC₅₀ 636 nM Glial GABA uptake [1]

IC₅₀ 0.04 µM
Human GAT-1 (hGAT-

1)
[5]

IC₅₀ 171 µM Rat GAT-2 (rGAT-2) [5]

IC₅₀ 1700 µM
Human GAT-3 (hGAT-

3)
[5]

IC₅₀ 622 µM

Human Betaine/GABA

Transporter-1 (hBGT-

1)

[5]

Kᵢ 95 nM
GAT-1 (from Dixon

plot)
[6]

Table 1: Inhibitory Potency of NO-711. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ

(inhibitory constant) values highlight the potency and selectivity of NO-711 for GAT-1.
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Effect Experimental Model Key Findings Reference

Enhancement of Tonic

Current

Dentate gyrus granule

cells (rats)

Increased tonic GABA

current by 26 ± 4 pA

(0.80 ± 0.13 pA/pF)

with 20 µM NO-711.

[5]

Enhancement of Tonic

Current

Thalamocortical

neurons (NEC rats)

10 µM NO-711

significantly increased

tonic current.

[7]

Effect on IPSC

Amplitude
Cultured neurons

Reduced currents

activated by 100 µM

GABA to 79.8 ± 2.3%

of control.

[6]

Effect on IPSC Decay
Neocortical pyramidal

cells

Application of 20 µM

NO-711 prolonged the

decay of

neurogliaform cell-

evoked IPSCs.

[2]

Anticonvulsant Activity

(ED₅₀)

PTZ-induced seizures

(mouse)

0.72 mg/kg i.p. (tonic

seizures)
[1]

Anticonvulsant Activity

(ED₅₀)

Audiogenic seizures

(mouse)

0.23 mg/kg i.p. (clonic

and tonic seizures)
[1]

Table 2: Electrophysiological and In Vivo Effects of NO-711. This table summarizes the

functional consequences of GAT-1 inhibition by NO-711 on neuronal activity and in animal

models of epilepsy.

Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of NO-711 action and to provide a blueprint for future research,

the following diagrams illustrate the key signaling pathway and common experimental

workflows.
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Experimental Workflow for NO-711 Research

Experimental Protocols
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Detailed methodologies for key experiments are provided below. These protocols are

representative and may require optimization for specific experimental conditions.

Protocol 1: In Vitro GABA Uptake Assay
This protocol is for determining the IC₅₀ of NO-711 on GABA uptake in synaptosomes or

cultured cells.

Preparation of Synaptosomes/Cells:

For synaptosomes, homogenize brain tissue (e.g., cortex) in ice-cold sucrose buffer and

prepare a crude synaptosomal fraction (P2) through differential centrifugation.

For cell cultures (e.g., primary cortical neurons or HEK293 cells expressing GAT-1), grow

cells to a suitable confluency in culture plates.

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂,

1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 D-glucose, pH 7.4).

GABA Uptake Inhibition Assay:

Pre-incubate the synaptosomes or cells with varying concentrations of NO-711 (e.g., from

1 nM to 100 µM) or vehicle control in the assay buffer for 10-15 minutes at 37°C.

Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]-GABA (final

concentration typically in the low micromolar range).

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with

ice-cold assay buffer to remove extracellular [³H]-GABA.

Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

Determine the specific uptake by subtracting the non-specific uptake (measured in the

presence of a saturating concentration of a non-selective GABA uptake inhibitor like
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tiagabine or at 4°C).

Plot the percentage of inhibition of specific [³H]-GABA uptake against the logarithm of the

NO-711 concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording GABAergic currents and assessing the effect of NO-711 on tonic

and phasic inhibition in brain slices.

Slice Preparation:

Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g.,

hippocampus or cortex) of a rodent.

Prepare slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid

(aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26

NaHCO₃, and 10 glucose.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before

recording.

Recording Setup:

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a

physiological temperature (e.g., 32-34°C).

Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an internal solution

appropriate for recording inhibitory currents. For example, a CsCl-based internal solution

(in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to

7.3 with CsOH.

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

Recording of GABAergic Currents:
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Tonic Inhibition: In voltage-clamp mode, hold the neuron at a potential of -70 mV. Record

the baseline holding current. Apply a GABA-A receptor antagonist (e.g., bicuculline or

gabazine) to block all GABA-A receptor-mediated currents. The change in the holding

current reveals the magnitude of the tonic current.

Phasic Inhibition (IPSCs): Record spontaneous or evoked inhibitory postsynaptic currents

(IPSCs). For evoked IPSCs, place a stimulating electrode near the recorded neuron to

activate GABAergic interneurons.

Application of NO-711:

After establishing a stable baseline recording of tonic and/or phasic currents, perfuse the

slice with aCSF containing a known concentration of NO-711 (e.g., 10-20 µM).

Record the changes in holding current (for tonic inhibition) and IPSC amplitude and decay

kinetics (for phasic inhibition).

Data Analysis:

Measure the change in holding current before and after NO-711 application to quantify the

enhancement of tonic inhibition.

Analyze the amplitude, frequency, and decay time constant of IPSCs before and during

NO-711 application to assess its impact on phasic inhibition.

Protocol 3: In Vivo Microdialysis
This protocol is for measuring extracellular GABA levels in the brain of a freely moving animal

following the administration of NO-711.

Surgical Implantation of Guide Cannula:

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus

or prefrontal cortex).
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Secure the cannula to the skull with dental cement and allow the animal to recover for

several days.

Microdialysis Probe Insertion and Perfusion:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of

extracellular GABA.

Sample Collection and NO-711 Administration:

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection

vials containing a small amount of acid to prevent degradation.

After collecting stable baseline samples, administer NO-711 systemically (e.g., via

intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

Continue collecting dialysate samples to monitor the change in extracellular GABA

concentration over time.

GABA Quantification:

Analyze the GABA concentration in the dialysate samples using high-performance liquid

chromatography (HPLC) with fluorescence or mass spectrometry detection after pre-

column derivatization (e.g., with o-phthaldialdehyde).

Data Analysis:

Calculate the mean baseline GABA concentration.

Express the post-administration GABA levels as a percentage of the baseline and plot the

time course of the effect of NO-711 on extracellular GABA.

This guide provides a comprehensive overview of the foundational research on NO-711,

offering valuable data and methodologies for professionals in neuroscience and drug
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development. The provided information serves as a strong starting point for further

investigation into the therapeutic potential of GAT-1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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